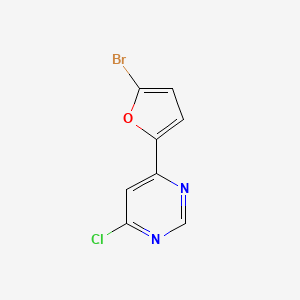
4-(5-Bromofuran-2-yl)-6-chloropyrimidine
説明
4-(5-Bromofuran-2-yl)-6-chloropyrimidine is a useful research compound. Its molecular formula is C8H4BrClN2O and its molecular weight is 259.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 4-(5-Bromofuran-2-yl)-6-chloropyrimidine is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor . The AHR is known to be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
This compound acts as a competitive antagonist of AHR . Upon activation by other compounds such as β-naphthoflavone (BNF) or TCDD, this compound prevents AHR nuclear translocation . This means that it prevents AHR from moving into the nucleus of the cell, where it would normally act to regulate gene expression.
Biochemical Pathways
It is known that the modulation of the canonical pathway of ahr occurs during several chronic diseases . Therefore, it is likely that this compound, through its antagonistic action on AHR, could potentially affect these pathways and their downstream effects.
Result of Action
Its antagonistic action on ahr suggests that it could potentially interfere with the normal function of this receptor, affecting the regulation of gene expression within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other AHR ligands in the environment could potentially affect the compound’s ability to antagonize the AHR . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect the stability of the compound.
生物活性
4-(5-Bromofuran-2-yl)-6-chloropyrimidine (BCP) is a heterocyclic compound characterized by a pyrimidine ring substituted with a bromofuran moiety and a chlorine atom. Its molecular formula is . The unique structural features of BCP position it as a promising candidate for various biological applications, particularly in medicinal chemistry.
Synthesis
BCP can be synthesized through several methods, notably via condensation reactions involving 2-amino-5-bromofuran and chloropyrimidine derivatives. Optimizing reaction conditions and catalysts is crucial for enhancing yield and purity.
Biological Activity Overview
Research indicates that BCP exhibits several biological activities, particularly in the following areas:
- Anticancer Properties : BCP and structurally similar compounds have shown potential as kinase inhibitors and in anticancer therapies. The presence of halogen atoms may enhance interactions with biological targets, leading to significant pharmacological effects.
- Antimicrobial Activity : Preliminary studies suggest that BCP could possess antimicrobial properties, although specific data on its efficacy against various pathogens is still emerging .
- Molecular Docking Studies : Computational studies indicate that BCP interacts favorably with certain protein targets, suggesting its potential as a lead compound in drug development. These interactions typically involve hydrogen bonding and hydrophobic interactions, which are critical for binding affinity.
Anticancer Activity
A study demonstrated that BCP analogs exhibit potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involves the modulation of cellular pathways leading to apoptosis .
Antimicrobial Efficacy
Research has indicated that compounds similar to BCP possess significant antimicrobial activity against various bacterial strains. For instance, compounds with similar pyrimidine structures were evaluated for their minimum inhibitory concentration (MIC) against E. coli and B. cereus, showing promising results .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Contains two chlorine atoms and a bromophenyl group | Enhanced reactivity due to multiple halogens |
| 2-Amino-4-(5-bromofuran-2-yl)pyrimidine | Amino group substitution at position 2 | Potentially increased biological activity |
| 6-Chloro-4-(bromophenyl)pyrimidine | Substituted at position 6 with a bromophenyl group | Focus on specific aromatic interactions |
This table highlights the unique substitution pattern of BCP compared to other compounds, influencing its reactivity and biological properties.
The biological activities of BCP are hypothesized to involve its interaction with DNA or specific proteins, leading to enzyme inhibition or receptor modulation. This mechanism underpins its potential efficacy in therapeutic applications.
特性
IUPAC Name |
4-(5-bromofuran-2-yl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWTHNHISHZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















